

# AZD7325 vs. Lorazepam: A Comparative Guide to Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the central nervous system (CNS) effects of **AZD7325**, a novel  $\alpha$ 2,3-subtype-selective partial GABA-A receptor modulator, and lorazepam, a non-selective benzodiazepine. The data presented is based on a pivotal double-blind, randomized, four-way crossover study in healthy male volunteers, offering objective insights into the pharmacodynamic profiles of these two compounds.

## At a Glance: Key Findings

A study comparing single oral doses of **AZD7325** (2 mg and 10 mg) with lorazepam (2 mg) and placebo revealed significant differences in their CNS effects. While lorazepam produced robust impairment across a range of cognitive, neurophysiologic, and psychomotor functions, **AZD7325** demonstrated a markedly mitigated side-effect profile, suggesting a potential for anxiolytic efficacy without the pronounced sedative and cognitive side effects associated with traditional benzodiazepines.[1][2][3][4]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the comparative study, highlighting the differential effects of **AZD7325** and lorazepam on various CNS-related parameters.

Table 1: Effects on Saccadic Peak Velocity (SPV), Body Sway, and Subjective Alertness[1][2]



| Treatment Group  | Change in<br>Saccadic Peak<br>Velocity (ΔSPV)                                   | Change in Body<br>Sway (ΔSway)                                                  | Change in Visual<br>Analogue Scale for<br>Alertness<br>(ΔVASalertness)          |
|------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Placebo          | -                                                                               | -                                                                               | -                                                                               |
| AZD7325 (2 mg)   | No statistically significant effect                                             | No statistically significant effect                                             | No statistically significant effect                                             |
| AZD7325 (10 mg)  | No statistically significant effect                                             | No statistically significant effect                                             | No statistically significant effect                                             |
| Lorazepam (2 mg) | Robust and<br>statistically significant<br>impairment (p < 0.05<br>vs. placebo) | Robust and<br>statistically significant<br>impairment (p < 0.05<br>vs. placebo) | Robust and<br>statistically significant<br>impairment (p < 0.05<br>vs. placebo) |

Table 2: Relationship between Saccadic Peak Velocity and Other CNS Effects[1][2][3][4]

| Parameter                      | AZD7325 (10 mg) vs.<br>Lorazepam (2 mg) | p-value |
|--------------------------------|-----------------------------------------|---------|
| Δlog(Sway) vs. ΔSPV (slope)    | -0.00036 vs0.00206                      | 0.0018  |
| ΔVASalertness vs. ΔSPV (slope) | 0.01855 vs. 0.08216                     | 0.0024  |

These data indicate that for a given change in saccadic peak velocity, lorazepam produced a much larger increase in body sway and a greater decrease in subjective alertness compared to AZD7325.

## **Experimental Protocols**

The primary data for this comparison is derived from a double-blind, randomized, four-way crossover study.[1][2][3][4]

Study Design:



- Participants: 16 healthy male volunteers.[1][2][3][4]
- Treatments: Single oral doses of AZD7325 (2 mg and 10 mg), lorazepam (2 mg), and placebo.[1][2][3][4]
- Methodology: Each participant received each of the four treatments in a randomized order, with washout periods between each treatment. A comprehensive battery of validated CNS tests was administered to measure cognitive, neurophysiologic, and psychomotor function, as well as subjective feelings.[1][2][3][4]

#### Key Experimental Measures:

- Saccadic Eye Movements: Saccadic peak velocity (SPV) was measured as a sensitive indicator of benzodiazepine-induced sedation.[2]
- Body Sway: Postural stability was assessed using a device similar to the Wright ataxia meter to measure body sway in the antero-posterior direction with eyes closed.[2]
- Visual Analogue Scales (VAS): Subjective effects, including alertness, were quantified using standardized visual analogue scales.[2]

#### **Signaling Pathways and Mechanism of Action**

The distinct CNS effect profiles of **AZD7325** and lorazepam stem from their different mechanisms of action at the GABA-A receptor.

Lorazepam: Lorazepam is a non-selective positive allosteric modulator of GABA-A receptors.[5] [6][7] It binds to the benzodiazepine site on various GABA-A receptor subtypes, enhancing the effect of the inhibitory neurotransmitter GABA.[5][6][7][8] This widespread potentiation of GABAergic inhibition throughout the CNS leads to its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[7]

**AZD7325**: **AZD7325** is a partial and subtype-selective positive allosteric modulator of GABA-A receptors, with high affinity for the  $\alpha 2$  and  $\alpha 3$  subunits and lower efficacy at the  $\alpha 1$  and  $\alpha 5$  subunits.[9][10] The  $\alpha 1$  subunit is primarily associated with sedation, while the  $\alpha 2$  and  $\alpha 3$  subunits are linked to anxiolytic effects.[1] By selectively targeting the  $\alpha 2$  and  $\alpha 3$  subunits,



**AZD7325** aims to provide anxiolytic benefits with a reduced burden of sedation and cognitive impairment.[1]



Click to download full resolution via product page

Caption: Comparative Signaling Pathways of Lorazepam and AZD7325.

## **Experimental Workflow**

The following diagram illustrates the workflow of the clinical study comparing the CNS effects of **AZD7325** and lorazepam.





Click to download full resolution via product page

Caption: Clinical Trial Workflow for CNS Effects Comparison.

#### Conclusion

The available data strongly suggest that AZD7325, a subtype-selective GABA-A receptor modulator, has a significantly more favorable CNS side-effect profile compared to the non-selective benzodiazepine lorazepam. While lorazepam induces marked sedation and impairs psychomotor and cognitive functions, AZD7325 shows a paucity of such effects at the doses tested.[1][2][3][4] This characteristic profile supports the potential for AZD7325 as an anxiolytic agent with a reduced liability for the typical side effects of classical benzodiazepines. Further investigation, potentially at higher doses, may be warranted to fully elucidate its clinical efficacy. [1][2][3][4]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The central nervous system effects of the partial GABA-Aα2,3 -selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lorazepam StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lorazepam? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [AZD7325 vs. Lorazepam: A Comparative Guide to Central Nervous System Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666233#azd7325-versus-lorazepam-cns-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com